[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester
Description
Chemical Structure: The compound features a piperidine ring substituted at the 2-position with a methyl group bearing a cyclopropyl-carbamic acid benzyl ester and a 2-amino-acetyl moiety. Its CAS number is 1353962-39-6, and synonyms include "Phenylmethyl N-[[1-(2-aminoacetyl)-2-piperidinyl]methyl]-N-cyclopropylcarbamate" .
Properties
IUPAC Name |
benzyl N-[[1-(2-aminoacetyl)piperidin-2-yl]methyl]-N-cyclopropylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c20-12-18(23)21-11-5-4-8-17(21)13-22(16-9-10-16)19(24)25-14-15-6-2-1-3-7-15/h1-3,6-7,16-17H,4-5,8-14,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCFMBFRWWORLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CN(C2CC2)C(=O)OCC3=CC=CC=C3)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401119068 | |
| Record name | Carbamic acid, N-[[1-(2-aminoacetyl)-2-piperidinyl]methyl]-N-cyclopropyl-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401119068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353962-39-6 | |
| Record name | Carbamic acid, N-[[1-(2-aminoacetyl)-2-piperidinyl]methyl]-N-cyclopropyl-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353962-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[[1-(2-aminoacetyl)-2-piperidinyl]methyl]-N-cyclopropyl-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401119068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Chemical Structure and Properties
The compound [1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester is a carbamic acid derivative characterized by its complex structure, which includes a piperidine ring, an amino-acetyl group, and a cyclopropyl moiety. Its molecular formula is with a molecular weight of 345.44 g/mol .
Biological Activity
The biological activity of this compound has been the subject of various studies, revealing potential therapeutic applications across multiple domains:
1. Antimicrobial Properties
Preliminary investigations suggest that compounds with similar structures exhibit antimicrobial effects against various pathogens. The presence of the piperidine ring is often associated with enhanced biological activity, particularly in targeting bacterial infections .
2. Neuroprotective Effects
The piperidine scaffold is known for its neuroactive properties, which may influence neurotransmitter systems. Studies indicate that derivatives can interact with receptors involved in neuroprotection, suggesting potential applications in treating neurodegenerative diseases .
3. Antitumor Activity
Research highlights the anticancer potential of piperidine derivatives. For instance, compounds structurally related to this compound have shown cytotoxic effects against specific cancer cell lines, indicating a promising avenue for cancer therapy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from SAR studies related to similar piperidine derivatives:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(2-Chloro-acetyl)piperidine | Piperidine ring with chloroacetyl group | Simpler structure; lacks cyclopropyl group |
| Cyclopropylcarbamate | Cyclopropane ring attached to carbamate | Focused on carbamate functionality |
| Benzyl carbamate | Benzene ring attached to carbamate | Lacks piperidine structure; simpler reactivity |
The unique combination of functional groups in [1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester enhances its selectivity and potency against biological targets compared to these similar compounds .
Case Studies and Research Findings
Several studies have explored the pharmacodynamics and pharmacokinetics of this compound:
- Antimicrobial Study : A study demonstrated that the compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting its potential as a therapeutic agent in infectious diseases .
- Neuroprotection Assessment : In vitro studies indicated that the compound could protect neuronal cells from apoptosis induced by oxidative stress, highlighting its potential role in neurodegenerative disease management .
- Cancer Cell Line Testing : In cytotoxicity assays against various cancer cell lines, the compound showed promising results, outperforming some standard chemotherapeutic agents in terms of efficacy .
Comparison with Similar Compounds
Key Characteristics :
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Numerous analogs exist, differing in substituent positions, ring systems, or functional groups. Key examples include:
Key Observations :
- Ring Systems : Piperidine analogs (e.g., 3-yl or 4-ylmethyl substitutions) exhibit distinct spatial arrangements, affecting binding affinity in enzyme inhibition studies .
- Substituent Effects: The 2-amino-acetyl group enhances nucleophilicity compared to chloro-acetyl derivatives, which may improve stability in biological systems .
Q & A
Q. Characterization methods :
- FTIR spectroscopy : Identifies ester carbonyl (C=O) stretches (~1740 cm⁻¹) and carbamate N-H/N-C=O vibrations .
- Solid-state CP-MAS ¹³C-NMR : Confirms cyclopropane ring integrity (δ 10–15 ppm for cyclopropyl carbons) and benzyl ester linkages .
- Elemental analysis : Quantifies nitrogen content to assess protein adducts (e.g., increased N under neutral pH) .
Basic: What synthetic strategies are employed for preparing [compound] and its analogs?
Synthesis typically involves multi-step routes:
- Step 1 : Acylation of piperidine derivatives (e.g., 1-benzyl-4-piperidone) with 2-amino-acetyl groups using carbodiimide coupling agents .
- Step 2 : Cyclopropane ring introduction via [2+1] cycloaddition or alkylation with cyclopropylmethyl halides .
- Step 3 : Benzyl ester formation using benzyl chloroformate under basic conditions (pH 8–9) .
Q. Key optimization :
- Enzyme-mediated polymerization (e.g., β-glucosidase) enhances regioselectivity for benzyl ester bonds under acidic conditions (pH 4) .
Advanced: How does pH influence the stability and reactivity of benzyl ester bonds in [compound]?
pH critically modulates bond stability and competing reactions:
- Acidic conditions (pH 4) : Maximize benzyl ester bond formation (e.g., 60% yield) by favoring quinone methide intermediates reacting with carboxylates .
- Neutral conditions (pH 6–7) : Promote side reactions with proteins (e.g., amino group adducts), reducing ester bond content by 30–40% .
- Alkaline conditions (pH >8) : Hydrolyze benzyl esters, releasing glucuronic acid (quantified via HPAEC) .
Q. Data from :
| pH | Benzyl Ester Content (mmol/g) | N Element (%) |
|---|---|---|
| 4 | 2.8 ± 0.2 | 1.2 |
| 6 | 1.5 ± 0.1 | 3.8 |
| 7 | 0.9 ± 0.1 | 4.5 |
Advanced: What methodologies are used to quantify benzyl ester bonds in complexes involving [compound]?
Q. Alkali cleavage + HPAEC :
Q. FTIR calibration curves :
- Correlate ester carbonyl peak area (1740 cm⁻¹) with known concentrations of synthetic standards .
Q. Limitations :
- Protein adducts (under neutral pH) may interfere; cross-validate with elemental N analysis .
Advanced: How does [compound] interact with proteins under varying experimental conditions?
Q. Mechanism :
- Neutral pH (7) : Quinone methide intermediates react preferentially with protein amino groups (NH₂ > SH > OH), forming stable adducts. This reduces benzyl ester yields but enables protein-conjugate synthesis .
- Acidic pH (4) : Limits protein interactions, favoring esterification with glucuronic acid .
Q. Applications :
- Drug delivery : Protein adducts under neutral pH can act as carriers for targeted release .
- Enzyme immobilization : Piperidine-carbamate scaffolds enhance enzyme stability in biocatalysis .
Advanced: What precautions are required for handling [compound] in experimental settings?
- Waste disposal : Separate organic waste (e.g., DMSO solutions) and transfer to certified biohazard treatment facilities to prevent environmental contamination .
- Protective measures : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure, as carbamates may exhibit neurotoxic potential .
- Storage : Keep at –20°C under argon to prevent ester hydrolysis and cyclopropane ring oxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

